molecular formula C6H8N4O3 B11820281 N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide

Cat. No.: B11820281
M. Wt: 184.15 g/mol
InChI Key: VMQMYFQUKOXIHE-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide: is a pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. They are widely recognized for their significant role in the structure of nucleic acids, such as DNA and RNA, where they form the basis of the nucleotides cytosine, thymine, and uracil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with a nitrile in the presence of a base, followed by hydrolysis and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and cooling under controlled conditions to achieve the desired product yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in assays to investigate enzyme activities and binding affinities .

Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is explored for its antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Uniqueness: N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nucleic acids and proteins makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQMYFQUKOXIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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